N'-(cyclopropylcarbonyl)cyclohexanecarbohydrazide
Description
N’-(Cyclopropylcarbonyl)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H18N2O2. The compound belongs to the class of N-acylhydrazones, which are recognized for their diverse pharmacological activities .
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)cyclohexanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(8-4-2-1-3-5-8)12-13-11(15)9-6-7-9/h8-9H,1-7H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOKXXSKDDIBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(cyclopropylcarbonyl)cyclohexanecarbohydrazide typically involves a nucleophilic addition-elimination reaction. The process begins with commercially available 4-(4-chlorophenyl)cyclohexanecarboxylic acid. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(Cyclopropylcarbonyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(Cyclopropylcarbonyl)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a lead compound for developing new analgesic and anti-inflammatory drugs.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-(cyclopropylcarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. As an N-acylhydrazone derivative, it is believed to exert its effects by modulating inflammatory pathways and pain receptors . The exact molecular targets and pathways are still under investigation, but it is known to have significant analgesic and anti-inflammatory activities .
Comparison with Similar Compounds
N’-(Cyclopropylcarbonyl)cyclohexanecarbohydrazide can be compared with other N-acylhydrazone derivatives, such as:
Cyclohexyl-N-acylhydrazones: These compounds also exhibit anti-inflammatory and analgesic activities.
Cyclohexenyl analogues: Similar in structure but with variations in the cyclohexane ring, these analogues show comparable pharmacological properties.
The uniqueness of N’-(cyclopropylcarbonyl)cyclohexanecarbohydrazide lies in its specific cyclopropylcarbonyl group, which may contribute to its distinct pharmacological profile and potential therapeutic applications .
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